molecular formula C18H17N3O2 B15214050 N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide CAS No. 920513-61-7

N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide

Cat. No.: B15214050
CAS No.: 920513-61-7
M. Wt: 307.3 g/mol
InChI Key: ABZKMSMZLJKKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide is a synthetic small molecule featuring a glycinamide linker connecting an isoquinoline and a methoxyphenyl ring system. Compounds based on the isoquinoline scaffold are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities. Although the specific research applications for this compound are not fully established, structurally similar molecules are frequently investigated as modulators of various biological targets . The isoquinoline core is a privileged structure in drug discovery, found in molecules studied for a range of purposes . For instance, certain isoquinoline derivatives have been explored as c-MET receptor tyrosine kinase modulators, which is a relevant target in oncology and other disease research . Other research areas for related compounds include the study of inhibitors of differentiation for potential applications in proliferative disorders . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

CAS No.

920513-61-7

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-12-18(22)21-15-7-6-14-11-19-9-8-13(14)10-15/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

ABZKMSMZLJKKJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with the activation of a glycinic acid derivative (e.g., glycine ethyl ester) using carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) enhance coupling efficiency. The activated intermediate reacts with isoquinolin-6-amine to form N-isoquinolin-6-yl-glycinamide. A second condensation step introduces the 2-methoxyphenyl group via reaction with 2-methoxyaniline (Figure 1).

Key Conditions

  • Solvents : Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).
  • Temperature : 0–60°C, with optimal yields observed at 25°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Optimization Challenges

Steric hindrance from the isoquinoline ring may slow the second coupling step. Substituting EDC with more reactive acyl chlorides (e.g., oxalyl chloride) improves kinetics but requires strict moisture control.

Multi-Component Ugi Reaction

The Ugi reaction, a four-component process, offers a one-pot route to glycinamide derivatives. This method, validated for SARS-CoV-2 protease inhibitors, combines an amine, aldehyde, carboxylic acid, and isocyanide.

Synthetic Workflow

For N-isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide:

  • Amine : Isoquinolin-6-amine.
  • Aldehyde : 2-Methoxybenzaldehyde.
  • Carboxylic Acid : Glycine (protected as tert-butyl ester).
  • Isocyanide : Cyclohexyl isocyanide.

The reaction proceeds in methanol at room temperature for 24 hours, yielding a crude product that undergoes deprotection (trifluoroacetic acid) and purification.

Advantages

  • High atom economy and functional group tolerance.
  • Avoids intermediate isolation, reducing purification steps.

Limitations

  • Low regioselectivity if competing aldehydes or amines are present.
  • Requires stoichiometric isocyanide, which can be costly.

Modular Intermediate-Based Assembly

A hybrid strategy involves synthesizing key intermediates for sequential modification. This approach, inspired by covalent inhibitor syntheses, uses a central glycinamide core functionalized with targeted substituents.

Intermediate Preparation

  • Core Synthesis : Glycinamide is prepared via carbodiimide-mediated coupling of glycine to isoquinolin-6-amine.
  • Functionalization : The free amine on glycinamide reacts with 2-methoxybenzoyl chloride in DCM with triethylamine as a base (Figure 2).

Critical Parameters

  • Protection-Deprotection : Boc (tert-butoxycarbonyl) protection of the glycinamide amine prevents unwanted side reactions.
  • Coupling Agents : EDC/HOBt outperforms DCC in minimizing racemization.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Condensation Coupling 45–60% Moderate $$ High
Ugi Reaction 30–50% Low $$$ Moderate
Modular Assembly 55–70% High $$ Low

Table 1. Comparison of synthetic routes for this compound.

Scientific Research Applications

N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

N-Hydroxy-N~2~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

  • Structure : Features a sulfonyl group linked to a 4-methoxyphenyl ring and a hydroxyethyl chain at N~2~.

Lipophilic Glycinamide Derivatives (Compounds VII and IX)

  • Structure : Retain the glycinamide core but incorporate lipophilic moieties (e.g., valproyl or phthaloyl groups).
  • Key Differences : Increased lipophilicity improves CNS penetration and anticonvulsant efficacy in animal models.
  • Pharmacokinetics : Enhanced metabolic stability compared to unmodified glycine or glycinamide, aligning with the target compound’s design rationale .

Piperazine Derivatives with 2-Methoxyphenyl Substituents

The HBK series (HBK14–HBK19) shares the 2-methoxyphenyl group but incorporates piperazine cores with phenoxyalkyl chains:

  • Structure: Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).
  • Key Differences : Piperazine rings confer affinity for serotonin and dopamine receptors, unlike the glycinamide backbone.

NBOMe Series (25X-NBOMe Compounds)

  • Structure : Examples: 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine).
  • Key Differences : Ethylamine backbone with halogenated dimethoxyphenyl groups. The 2-methoxyphenyl group is retained but modified with halogens (I, Br, Cl).
  • Activity: Potent serotonin 5-HT2A receptor agonists with hallucinogenic effects. The halogen substituents correlate with potency (25I > 25B > 25C) and toxicity, underscoring the impact of electronegative substituents on receptor binding .

Bolaamphiphilic Glycinamides

  • Structure : Contain glycinamide moieties linked to long alkyl chains and sugar groups (e.g., C22 or C32 chains).
  • Key Differences : Amphiphilic design enables integration into lipid bilayers, unlike the target compound’s compact structure.
  • Application: Used in colloidal science for membrane stabilization, demonstrating the versatility of glycinamide in non-pharmacological contexts .

Data Table: Structural and Functional Comparison

Compound Class Example Compound Core Structure Key Substituents Pharmacological Activity Reference
Target Compound N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide Glycinamide Isoquinolinyl, 2-methoxyphenyl Anticonvulsant (hypothetical)
Lipophilic Glycinamides N-Valproylglycinamide Glycinamide Valproyl group Anticonvulsant (in vivo)
Piperazine Derivatives HBK14 Piperazine 2,6-Dimethylphenoxy, 2-methoxyphenyl Neurotransmitter modulation
NBOMe Series 25I-NBOMe Ethylamine 4-Iodo-2,5-dimethoxyphenyl 5-HT2A agonism, hallucinogenic
Sulfonyl Glycinamide N-Hydroxy-N~2~-(2-hydroxyethyl)-[...] Glycinamide 4-Methoxyphenylsulfonyl Enzyme inhibition (potential)

Biological Activity

N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Property Details
CAS No. 920513-61-7
Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
IUPAC Name N-isoquinolin-6-yl-2-(2-methoxyanilino)acetamide
InChI Key ABZKMSMZLJKKJL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoquinoline Derivative : This is achieved through the Bischler-Napieralski reaction, which cyclizes a β-phenylethylamine derivative using dehydrating agents like phosphorus oxychloride.
  • Introduction of the Methoxyphenyl Group : A nucleophilic aromatic substitution reaction introduces the methoxy group via a suitable methoxyphenyl halide.
  • Formation of the Acetamide Moiety : The final step involves acylation with acetic anhydride or acetyl chloride to create the acetamide linkage.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The isoquinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Modulation : The methoxyphenyl group may enhance binding affinity to certain enzymes or receptors, influencing their activity.
  • Hydrogen Bonding : The acetamide moiety can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promise in inhibiting cancer cell proliferation in vitro.
  • Antiviral Activity : Similar compounds have been studied for their ability to inhibit viral replication, particularly against HIV and other viruses.

Anticancer Activity

A study assessed the anticancer effects of this compound on different cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value ranging from 10 to 30 µM, depending on the cell line tested.

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with promising results suggesting further exploration for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Differences Biological Activity
N-(Isoquinolin-6-yl)-2-((2-hydroxyphenyl)amino)acetamideHydroxyl group instead of methoxyAltered reactivity and potential activity
N-(Isoquinolin-6-yl)-2-((2-chlorophenyl)amino)acetamideChlorine atom presenceDifferent chemical properties and interactions
N-(Isoquinolin-6-yl)-2-((2-nitrophenyl)amino)acetamideNitro group introduces electron-withdrawing effectsImpact on stability and reactivity

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

  • Isoquinoline ring : A heteroaromatic system prone to electrophilic substitution and oxidation.

  • Glycinamide moiety : Features an amide bond susceptible to hydrolysis.

  • 2-Methoxyphenyl group : Contains a methoxy substituent that can undergo nucleophilic substitution or demethylation.

These groups enable diverse transformations, as outlined below.

Hydrolysis of the Glycinamide Moiety

The amide bond in the glycinamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanism
Acidic hydrolysis1–6M HCl, refluxGlycine derivative + isoquinolin-6-amineAcid-catalyzed cleavage of C-N bond.
Basic hydrolysis1–5M NaOH, 60–100°CGlycine salt + free isoquinolineBase-induced nucleophilic attack at carbonyl.

Hydrolysis is critical for prodrug activation or metabolite formation in pharmacological studies.

Nucleophilic Substitution at the Methoxy Group

The 2-methoxyphenyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent oxygen atom:

Reagents Conditions Products
Ammonia (NH3)High pressure, 100–150°C2-Aminophenyl derivative
Thiophenol (PhSH)DMF, K2CO3, 80°C2-Phenylthioether analog

This reactivity enables modular derivatization for structure-activity relationship (SAR) studies.

Oxidation of the Isoquinoline Ring

The isoquinoline ring undergoes oxidation to form N-oxide derivatives:

Oxidizing Agent Conditions Products
Hydrogen peroxide (H2O2)Acetic acid, 50°CIsoquinoline N-oxide
meta-Chloroperbenzoic acid (mCPBA)Dichloromethane, 25°CN-Oxide with retained stereochemistry

N-Oxides often exhibit altered solubility and bioactivity profiles.

Hydrogenation of the Isoquinoline Ring

Catalytic hydrogenation reduces the aromatic ring system:

Catalyst Conditions Products
Palladium on carbon (Pd/C)H2 (1–3 atm), ethanol1,2,3,4-Tetrahydroisoquinoline
Platinum oxide (PtO2)H2 (3–5 atm), THFFully saturated decahydroisoquinoline

Hydrogenation modulates lipophilicity and conformational flexibility.

Condensation and Cyclization Reactions

The primary amine (from glycinamide hydrolysis) can condense with carbonyl compounds:

Reagent Conditions Products
Formaldehyde (HCHO)pH 7–9, 25°CSchiff base intermediate
Cyclic anhydridesDMF, triethylaminePolycyclic fused derivatives

Such reactions are leveraged in combinatorial chemistry for library synthesis .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH 1–3) : Rapid glycinamide hydrolysis dominates.

  • Neutral (pH 7.4) : Stable over 24 hours (<5% degradation).

  • Basic (pH 9–12) : Gradual decomposition via methoxy substitution.

These properties inform its pharmacokinetic behavior in drug development .

Q & A

Basic Research Question

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight ([M+H]+ or [M–H]– ions) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated DMSO or CDCl3 to verify substituent positions and rule out stereochemical impurities .

What crystallographic refinement strategies are optimal for this compound’s X-ray structure determination?

Advanced Research Question
For single-crystal X-ray diffraction:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure refinement : Employ SHELXL for small-molecule refinement, utilizing full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms .
  • Validation : Cross-check using WinGX for geometry analysis (bond lengths, angles) and ORTEP for visualizing anisotropic displacement ellipsoids .

How can structural analogs guide the optimization of this compound’s physicochemical properties?

Advanced Research Question

  • Substituent effects : Compare with N~2~-[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]-N-methylglycinamide (), where methoxy groups enhance solubility and π-π stacking. Adjust methoxy positioning to balance lipophilicity and bioavailability .
  • Bioisosteric replacements : Replace the isoquinoline moiety with quinazoline (as in ) to modulate target binding affinity while retaining metabolic stability .

How should researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

  • Assay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target engagement. For example, discrepancies in IC50 values may arise from differences in protein expression levels or assay buffer conditions .
  • Statistical analysis : Apply Bland-Altman plots or Deming regression to quantify systematic biases between assays .
  • Structural validation : Cross-reference activity data with co-crystallization results (if available) to confirm binding modes .

What computational methods are suitable for modeling interactions between this compound and its targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Glide with the compound’s SMILES string (e.g., derived from ) to predict binding poses in target active sites .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key interaction residues .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energy contributions of the methoxyphenyl group using Gaussian09 at the B3LYP/6-31G* level .

How can researchers address low yields in the final coupling step during synthesis?

Advanced Research Question

  • Optimize stoichiometry : Use a 1.2–1.5 molar excess of the isoquinoline derivative to drive the reaction to completion .
  • Activation of carboxylic acids : Pre-activate the glycine derivative with ClCO2Et or T3P to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields by 15–20% using controlled microwave irradiation (e.g., 80°C, 30 min) .

What analytical strategies differentiate polymorphic forms of this compound?

Advanced Research Question

  • Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .
  • Differential Scanning Calorimetry (DSC) : Detect thermal events (e.g., melting points, phase transitions) specific to each polymorph .
  • Solid-state NMR : Use 13C cross-polarization magic-angle spinning (CP/MAS) to resolve crystallographic inequivalence in polymorphic lattices .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via LC-MS to identify labile groups (e.g., methoxy or amide bonds) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using HPLC-UV .

What strategies mitigate batch-to-batch variability in biological activity assays?

Advanced Research Question

  • Standardized protocols : Use identical reagent lots, cell passages, and equipment calibration across experiments .
  • Internal controls : Include a reference compound (e.g., ’s anti-inflammatory analog) in each assay plate to normalize inter-run variability .
  • Quality-by-Design (QbD) : Apply factorial design (e.g., DoE) to optimize synthesis and purification parameters for consistent purity and crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.